7-Bromo-2-nitronaphtho(2,1-b)furan

Genotoxicity Sister-chromatid exchange Human lymphocytes

7-Bromo-2-nitronaphtho(2,1-b)furan (CAS 75965-73-0; also designated R 7160 or NSC is a synthetic polycyclic nitroheterocycle with the molecular formula C₁₂H₆BrNO₃ and a monoisotopic mass of 290.95 Da. It belongs to the 2-nitronaphthofuran class, a family of planar, tricyclic compounds built on a naphthalene nucleus fused to a nitrofuran ring that was systematically investigated during the 1980s–1990s for antimicrobial and cell-growth-regulatory properties.

Molecular Formula C12H6BrNO3
Molecular Weight 292.08 g/mol
CAS No. 75965-73-0
Cat. No. B1214389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-nitronaphtho(2,1-b)furan
CAS75965-73-0
Synonyms2-nitro-7-bromonaphtho(2.1-b)furan
R 7160
R7160
Molecular FormulaC12H6BrNO3
Molecular Weight292.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1Br
InChIInChI=1S/C12H6BrNO3/c13-8-2-3-9-7(5-8)1-4-11-10(9)6-12(17-11)14(15)16/h1-6H
InChIKeyUZCBYLGIIOCMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-nitronaphtho(2,1-b)furan (CAS 75965-73-0): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Context


7-Bromo-2-nitronaphtho(2,1-b)furan (CAS 75965-73-0; also designated R 7160 or NSC 329224) is a synthetic polycyclic nitroheterocycle with the molecular formula C₁₂H₆BrNO₃ and a monoisotopic mass of 290.95 Da . It belongs to the 2-nitronaphthofuran class, a family of planar, tricyclic compounds built on a naphthalene nucleus fused to a nitrofuran ring that was systematically investigated during the 1980s–1990s for antimicrobial and cell-growth-regulatory properties [1]. The compound is explicitly claimed in US Patent 4,341,794 as a 2-nitronaphthofuran derivative with utility as a cell growth regulator [2]. Its defining structural feature is the bromine atom at position 7 of the naphthalene ring, which distinguishes it from the more extensively studied 7-methoxy analog (R7000) and other halogenated or non-halogenated congeners.

Why the 7-Bromo Substituent in 7-Bromo-2-nitronaphtho(2,1-b)furan Cannot Be Replaced by a Methoxy or Unsubstituted Analog


Within the 2-nitronaphthofuran series, the nature of the substituent at position 7 is not a trivial structural variation—it is the dominant determinant of genotoxic outcome. Systematic head-to-head comparative studies on five naphthofurans demonstrated that replacing the 7-methoxy group (present in the extremely potent mutagen R7000, Compound A) with a bromine atom (Compound D) virtually abolishes genotoxic activity across multiple in vitro and in vivo assays [1][2]. Specifically, while the 7-methoxy and 8-methoxy analogs are strong inducers of sister-chromatid exchanges, chromosomal aberrations, and micronuclei, the 7-bromo derivative is consistently inactive, ranking alongside the DMSO negative control [3]. This structure-activity cliff—where a single atom substitution (OCH₃ → Br) eliminates detectable genotoxicity—means that any procurement decision that treats nitronaphthofurans as interchangeable risks introducing unrecognized mutagenic or clastogenic liabilities. The quantitative evidence for this differentiation is detailed below.

Quantitative Comparative Evidence: 7-Bromo-2-nitronaphtho(2,1-b)furan vs. Methoxy and Unsubstituted Analogs


Absence of Sister-Chromatid Exchange (SCE) Induction in Human Lymphocytes vs. Potent Activity of 7-Methoxy and 8-Methoxy Analogs

In an in vitro SCE assay using cultured human lymphocytes from two donors treated in G₀ phase, 2-nitro-7-bromonaphtho(2,1-b)furan (Compound D, the target compound) produced no detectable SCE induction—statistically indistinguishable from untreated controls. In direct contrast, the 7-methoxy analog (R7000, Compound A) and the 8-methoxy analog (Compound B) were 'very potent inducers of SCE,' while the unsubstituted 2-nitronaphtho(2,1-b)furan (Compound C) was 'moderately active' [1]. The 7-bromo compound thus occupies the null-activity extreme of this five-compound series, confirming that the bromine substituent functionally inactivates the genotoxic potential conferred by the nitro group in the methoxy-substituted analogs.

Genotoxicity Sister-chromatid exchange Human lymphocytes Nitronaphthofuran

Lack of Chromosomal Aberration Activity in V79 Hamster Cells at Doses up to 0.4 µg/mL vs. Clastogenic Methoxy Analogs

In two complementary cytogenetic assays—the metaphase chromosomal aberration assay and the anaphase-telophase bridge-fragment assay—conducted in V79 Chinese hamster cells, compounds A (7-methoxy), B (8-methoxy), and C (unsubstituted) were all active and produced significant increases in aberration frequency above DMSO controls across three concentrations (0.1, 0.2, and 0.4 µg/mL). In contrast, compound D (2-nitro-7-bromonaphtho[2,1-b]furan) and compound E (7-methoxynaphtho[2,1-b]furan, the non-nitrated analog) 'did not increase significantly the aberration frequency above that of the DMSO controls' at any tested concentration [1]. The overall potency ranking was A ≅ B >> C >> D ≅ E ≅ DMSO (negative control). This places the 7-bromo derivative at the negative-control baseline for clastogenic activity.

Chromosomal aberrations Clastogenicity V79 cells Nitronaphthofuran

Inactive in In Vitro Micronucleus Assay vs. Micronuclei-Inducing Methoxy Analogs

In a comparative in vitro micronucleus (MN) assay using V79 Chinese hamster cells, compounds A and B (7-methoxy and 8-methoxy analogs) were 'very effective' inducers of micronuclei, while compound D (2-nitro-7-bromonaphtho[2,1-b]furan) and compound E were 'not active in either assay' (both MN and SCE) [1]. This result was obtained alongside the known alkylating agents MMS, EMS, and MNNG as positive controls, confirming assay sensitivity. The inactivity of the 7-bromo compound in the micronucleus endpoint—which detects both clastogens and aneugens—further reinforces its distinct toxicological profile relative to the methoxy-substituted members of the class.

Micronucleus assay Genotoxicity screening V79 cells Nitronaphthofuran

Suppression of Carcinogenic Potential by 7-Bromo Substitution: In Vivo Skin Test Ranking vs. Methoxy Analogs

In a comprehensive study relating chemical structure to mutagenic and carcinogenic potentials across five naphthofurans (Venegas et al., Cancer Research, 1984), the compounds were tested in multiple assay systems including the HGPRT locus mutation test, in vitro cell transformation assays (C3H10T1/2 and Syrian hamster embryo cells), and in vivo short-term skin tests. While the in vitro mutagenic potency ranking was A ≅ B >> C >> D > E, the in vivo short-term skin test ranking reversed to C > B > A ≥ E ≅ D [1]. The study explicitly concluded that 'almost all activities were suppressed if the methoxy group in position 7 was replaced by a bromine (Compound D).' Compounds A, B, and C were judged 'probably carcinogenic,' whereas compounds D and E were consistently at or near the negative-control level. The 2-nitro group was confirmed as necessary for activity, but the 7-substituent identity (OCH₃ vs. Br) dictated whether that activity was potentiated or suppressed.

Carcinogenicity Short-term skin test In vivo Nitronaphthofuran SAR

Patent-Specific Claim as a Cell Growth Regulator with Defined Synthetic Route and Explicit Structural Distinction from Methoxy Congeners

US Patent 4,341,794 (Royer & Buisson, 1982) explicitly claims 2-nitro-7-bromonaphtho[2,1-b]furan (designated Compound No. 2 in the patent) as one of six exemplified 2-nitronaphthofuran derivatives with cell growth regulating properties [1]. The patent provides a complete synthetic route via condensation of bromonitromethane with 6-bromo-1-formyl-2-hydroxynaphthalene (an ortho-hydroxyaldehyde intermediate), reporting a melting point of 250 °C and comparative yields across five preparative techniques (yield range: 17–47% depending on method) [1]. Critically, the patent distinguishes the 7-bromo derivative (Compound 2) from the 7-methoxy derivative (Compound 3, the 'presently preferred embodiment'), which was reported to possess a mutagenicity '1,000 times higher than that of the reference mutagen ICR 191' [1]. The explicit structural and functional differentiation within the patent document itself confirms that the inventors recognized the bromo and methoxy analogs as non-interchangeable entities with vastly different potency profiles.

Patent Cell growth regulator Synthesis 2-Nitronaphthofuran Bromo substituent

Nitronaphthofuran Class-Level Antibacterial Activity: Broad-Spectrum MIC₅₀ Values Against Aerobic and Anaerobic Bacteria

In a class-level evaluation of nitroheterocyclic compounds against aerobic, microaerophilic, and anaerobic bacteria (Didry et al., Antimicrobial Agents and Chemotherapy, 1986), nitronaphthofurans as a class inhibited the multiplication of aerobic bacteria with an MIC₅₀ of 1 mg/L, and under anaerobic growth conditions MICs were even lower [1]. All anaerobic bacteria tested were susceptible (MIC₅₀ of 0.125 mg/L). Nitrothiazole exerted comparable activity, while metronidazole and nitrofurans were 'definitely less active' and nitrobenzofurans showed 'relatively high MICs' [1]. Although this study does not disaggregate data for individual nitronaphthofuran congeners (and thus this evidence is class-level inference only), it establishes the antibacterial potential of the scaffold and supports the use of the 7-bromo derivative—which retains the nitro group essential for activity while lacking the genotoxic liabilities of the methoxy analogs—as a candidate for further antibacterial SAR exploration.

Antibacterial MIC Aerobic bacteria Anaerobic bacteria Nitronaphthofuran

Recommended Research and Industrial Application Scenarios for 7-Bromo-2-nitronaphtho(2,1-b)furan Based on Verified Differential Evidence


Non-Genotoxic Control Compound for Nitronaphthofuran Structure-Activity Relationship (SAR) Studies

The compound's consistently null activity across SCE, chromosomal aberration, micronucleus, and in vivo skin carcinogenicity assays—while its 7-methoxy analog R7000 ranks among the most potent bacterial and mammalian mutagens ever described—makes it an ideal negative-control scaffold for SAR investigations [1][2]. Researchers studying the mechanism of nitroreductase-mediated activation of nitronaphthofurans can use the 7-bromo derivative to distinguish electronic (Br electronegativity) from steric effects of the 7-position substituent on genotoxic outcome [1].

Cell Growth Regulation Research Requiring Reduced Genotoxic Liability

The compound is explicitly claimed in US Patent 4,341,794 as a cell growth regulator with reduced mutagenic potency relative to the 7-methoxy analog [3]. For laboratories investigating nitronaphthofuran-mediated growth inhibition where DNA damage confounds the interpretation of anti-proliferative effects, the 7-bromo derivative offers a mechanistically cleaner tool compound—retaining the 2-nitro pharmacophore necessary for biological activity while lacking the potent genotoxicity of R7000 [1].

Antibacterial Lead Optimization with Favorable Genotoxicity Profile

Nitronaphthofurans as a class exhibit broad-spectrum antibacterial activity with MIC₅₀ values of 1 mg/L (aerobic) and 0.125 mg/L (anaerobic), outperforming metronidazole and nitrofurans in the same assays [4]. The 7-bromo derivative provides a starting scaffold for antibacterial lead development where the genotoxicity that plagues the methoxy-substituted nitronaphthofurans (particularly R7000) must be designed out from the outset [1][4]. Its activity in DNA repair-deficient and nitroreductase-deficient S. typhimurium strains can be investigated to map bioactivation requirements [4].

Reference Standard for Analytical Method Development and Metabolite Identification in Nitronaphthofuran Research

With a well-defined melting point (250 °C) [3], distinct chromatographic behavior (predicted LogP 4.52, polar surface area 59 Ų) , and a bromine isotopic signature detectable by mass spectrometry (monoisotopic mass 290.95 Da; characteristic ¹:¹ ⁷⁹Br:⁸¹Br pattern), the compound serves as an analytically traceable reference standard for method development in nitronaphthofuran metabolism and environmental fate studies [3]. Its physical-chemical differentiation from the methoxy analog (m.p. 188 °C) enables unambiguous identification in mixtures or stability studies [3].

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